

# In-Depth Technical Guide: 2,2-Dibromohexane

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## Compound of Interest

Compound Name: 2,2-Dibromohexane

Cat. No.: B039414

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IUPAC Name: **2,2-Dibromohexane** CAS Number: 116530-77-9

This technical guide provides a comprehensive overview of **2,2-Dibromohexane**, including its chemical properties, synthesis protocols, and potential biological relevance for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**2,2-Dibromohexane** is a halogenated hydrocarbon with the molecular formula  $C_6H_{12}Br_2$ . Quantitative data for this compound are summarized in the table below.

Property	Value	Source
IUPAC Name	2,2-Dibromohexane	--INVALID-LINK--
CAS Number	116530-77-9	--INVALID-LINK--
Molecular Formula	C <sub>6</sub> H <sub>12</sub> Br <sub>2</sub>	--INVALID-LINK--
Molecular Weight	243.97 g/mol	--INVALID-LINK--
Appearance	Colorless to pale yellow liquid	-
Boiling Point	83.5-84 °C @ 24 Torr	-
Density	1.5463 g/cm <sup>3</sup> @ 22 °C	-
Refractive Index	1.5035 (estimate)	-
SMILES	CCCCC(C)(Br)Br	--INVALID-LINK--
InChI	InChI=1S/C6H12Br2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3	--INVALID-LINK--
InChIKey	WSKZKJCPOXIQTN-UHFFFAOYSA-N	--INVALID-LINK--

## Synthesis of 2,2-Dibromohexane

The primary method for the synthesis of **2,2-Dibromohexane** is through the hydrobromination of a terminal alkyne, specifically 1-hexyne, in the presence of excess hydrogen bromide (HBr). This reaction follows Markovnikov's rule, where the bromine atoms add to the more substituted carbon of the triple bond.<sup>[1]</sup>

## Experimental Protocol: Hydrobromination of 1-Hexyne

This protocol outlines a general procedure for the synthesis of **2,2-dibromohexane** from 1-hexyne.

Materials:

- 1-Hexyne

- Hydrogen bromide (30% solution in acetic acid)
- Carbon tetrachloride (or another suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Water

Procedure:

- In a reaction vessel situated in a fume hood, add 1 equivalent of 1-hexyne.
- Carefully add 2 equivalents of a 30% solution of hydrogen bromide in acetic acid to the reaction vessel.<sup>[1]</sup>
- Stir the mixture thoroughly for several minutes and then allow it to sit to ensure the reaction goes to completion.
- Add a suitable organic solvent, such as carbon tetrachloride, to the reaction vessel and mix.
- Add water to the mixture and stir. Transfer the organic layer to a clean vessel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- The solvent can be removed under reduced pressure to yield crude **2,2-dibromohexane**.
- Further purification can be achieved through distillation.

Reaction Mechanism: The reaction proceeds via an electrophilic addition mechanism. The pi bond of the alkyne attacks a proton from HBr, forming a vinylic carbocation. The bromide ion then acts as a nucleophile, attacking the carbocation. This process is repeated, with the second bromine adding to the same carbon to form the gem-dibromide, as dictated by the stability of the carbocation intermediate.

Caption: Synthesis of **2,2-Dibromohexane** from 1-Hexyne.

An alternative, though less direct, synthetic route involves the conversion of hex-1-ene to 1,2-dibromohexane, followed by a double dehydrohalogenation to form hex-1-yne, which is then reacted with HBr as described above.<sup>[2]</sup> Another possibility is the reaction of hex-2-ene or hexane with bromine under specific conditions.<sup>[3]</sup>

## Potential Biological Activity and Toxicological Profile

While no specific studies on the biological activity or toxicity of **2,2-dibromohexane** have been identified, the broader class of halogenated hydrocarbons is known to exhibit various biological effects, including toxicity. Short-chain perfluoroalkyl substances, for example, have demonstrated aquatic toxicity. The toxicity of these compounds tends to decrease with shorter carbon chain lengths.

Based on studies of other brominated compounds, potential mechanisms of toxicity could involve the induction of oxidative stress and apoptosis. For instance, some cycloaliphatic brominated flame retardants have been shown to cause cytotoxicity by increasing reactive oxygen species (ROS) and inducing the mitochondrial apoptotic pathway.

## Hypothetical Experimental Workflow for Cytotoxicity Assessment

To evaluate the potential cytotoxicity of **2,2-dibromohexane**, a standard in vitro experimental workflow could be employed.

Caption: Experimental workflow for in vitro cytotoxicity testing.

This workflow would allow for the determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC<sub>50</sub>) and provide insights into the potential mechanisms of cell death induced by **2,2-dibromohexane**.

## Conclusion

**2,2-Dibromohexane** is a geminal dihalide that can be synthesized through established organic chemistry reactions. While its specific biological activities are not well-documented, its classification as a halogenated hydrocarbon suggests a potential for bioactivity and toxicity that warrants further investigation, particularly for researchers in drug development and toxicology. The provided synthetic and experimental frameworks can serve as a basis for future studies on this compound.

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## References

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